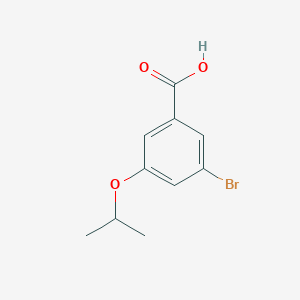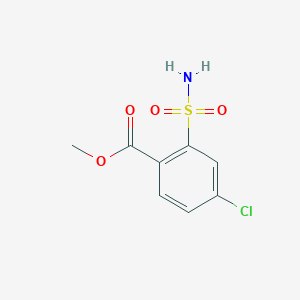
3-Brom-5-isopropoxybenzoesäure
Übersicht
Beschreibung
3-Bromo-5-isopropoxybenzoic acid is a chemical compound with the CAS Number: 1119779-04-2 . It has a molecular weight of 259.1 . The IUPAC name for this compound is 3-bromo-5-isopropoxybenzoic acid .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-isopropoxybenzoic acid is1S/C10H11BrO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6H,1-2H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure. It is typically stored at temperatures between 2-8°C . Unfortunately, other physical and chemical properties were not available in the sources I found.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
3-Brom-5-isopropoxybenzoesäure: wird in der pharmazeutischen Forschung zur Synthese komplexer Moleküle verwendet. Seine Brom- und Isopropoxygruppen machen es zu einem vielseitigen Zwischenprodukt für die Konstruktion pharmakologisch aktiver Verbindungen. Beispielsweise kann es zur Entwicklung neuer entzündungshemmender Wirkstoffe oder als Vorläufer bei der Synthese von Modulatoren für verschiedene biologische Zielstrukturen verwendet werden .
Materialwissenschaften
In der Materialwissenschaft dient diese Verbindung als Baustein für die Herstellung neuer Polymermaterialien. Seine Benzoesäureeinheit kann in Polymerketten eingebaut werden, was möglicherweise zu Materialien mit einzigartigen Eigenschaften wie verbesserter thermischer Stabilität oder spezifischen Interaktionsfähigkeiten mit anderen Stoffen führt .
Chemische Synthese
This compound: spielt eine entscheidende Rolle in der chemischen Synthese, insbesondere bei Kreuzkupplungsreaktionen wie der Suzuki-Miyaura-Kupplung. Es kann als Substrat für die Herstellung von Biarylstrukturen dienen, die gängige Gerüste in vielen organischen Verbindungen sind, einschließlich Naturprodukten und Pharmazeutika .
Landwirtschaftliche Forschung
Im Bereich der Landwirtschaft könnte diese Verbindung für die Entwicklung neuartiger Agrochemikalien untersucht werden. Seine strukturellen Merkmale könnten bei der Entwicklung neuer Herbizide oder Pestizide hilfreich sein, die auf bestimmte Stoffwechselwege in Pflanzen oder Insekten abzielen .
Biotechnologie
Biotechnologische Anwendungen können die Verwendung von This compound in Enzymhemmungsuntersuchungen umfassen. Es könnte als Gerüst für die Herstellung von Inhibitoren dienen, die die Enzymaktivität modulieren, was entscheidend ist, um Krankheitsmechanismen zu verstehen und therapeutische Strategien zu entwickeln .
Umweltanwendungen
Die Forschung in der Umweltchemie könnte This compound auf ihre mögliche Rolle bei der Abbauprozesse von Schadstoffen untersuchen. Seine chemische Struktur könnte modifiziert werden, um die Wechselwirkungen mit Schadstoffen zu verbessern, was ihren Abbau bei Umweltreinigungsbemühungen erleichtert .
Analytische Chemie
Diese Verbindung kann als Standard- oder Referenzmaterial in der analytischen Chemie verwendet werden. Seine einzigartigen spektralen Eigenschaften ermöglichen seinen Einsatz bei der Kalibrierung von Instrumenten oder der Validierung analytischer Methoden, um Genauigkeit und Präzision bei der chemischen Analyse zu gewährleisten .
Katalyse
Schließlich kann This compound in der Katalyseforschung verwendet werden. Es könnte bei der Untersuchung katalytischer Prozesse eingesetzt werden, an denen halogenierte Benzoesäuren beteiligt sind, was möglicherweise zu effizienteren und selektiveren katalytischen Systemen führt .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-5-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBLBPFZZDTKTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681822 | |
| Record name | 3-Bromo-5-[(propan-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1119779-04-2 | |
| Record name | 3-Bromo-5-(1-methylethoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119779-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-[(propan-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-isopropoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B1523159.png)
![1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B1523161.png)
![2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1523162.png)
![3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine](/img/structure/B1523164.png)

![4-[4-(2-Methoxyethyl)phenoxy]butanoic acid](/img/structure/B1523167.png)

![3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol](/img/structure/B1523169.png)
![1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1523170.png)
amine](/img/structure/B1523171.png)


![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]ethan-1-ol](/img/structure/B1523180.png)